Cholecystokinin Octapeptide (1-6) (desulfated)

説明

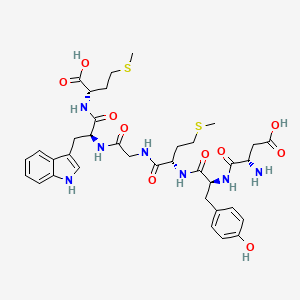

Cholecystokinin Octapeptide (1-6) (desulfated), also known as CCK-8 (1-6) (desulfated), is a peptide with the sequence Asp-Tyr-Met-Gly-Trp-Met . It has a molecular weight of 801.94 and a molecular formula of C36H47N7O10S2 .

Molecular Structure Analysis

The molecular structure of Cholecystokinin Octapeptide (1-6) (desulfated) is represented by the formula C36H47N7O10S2 . This indicates that the molecule is composed of 36 carbon atoms, 47 hydrogen atoms, 7 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms .科学的研究の応用

Gastric Secretion and Acid Secretion

Cholecystokinin octapeptide (CCK-8), and its desulfated form, have been studied for their effects on gastric secretion. For instance, Gadacz and Way (1972) found that desulfated CCK-8 evoked similar maximal rates of acid secretion from Heidenhain pouches in dogs as pentagastrin, a known stimulator of gastric acid secretion (Gadacz & Way, 1972).

Effect on Food Intake

Inui et al. (1989) explored the effects of desulfated CCK-8 on food intake in dogs, demonstrating that it had a significant effect on satiety, albeit less potent than the sulfated form (Inui et al., 1989).

Neuromodulation and Dopamine Binding

Murphy and Schuster (1982) found that desulfated CCK-8 affects the binding sites for dopamine in rat striatal homogenates, indicating a possible regulatory role in dopamine systems (Murphy & Schuster, 1982).

Biliary Excretion and Metabolism

Gores, Miller, and LaRusso (1986) showed that desulfated CCK-8 is extracted by the liver and appears in bile in completely metabolized forms, shedding light on its hepatic processing (Gores, Miller, & LaRusso, 1986).

Muscular Effects

D'Amato, Stamford, and Bennett (1990) studied the motor effects of CCK-8 on human isolated alimentary muscle, finding that it induces contraction in various muscular tissues (D'Amato, Stamford, & Bennett, 1990).

Inhibitory Neuronal Effects

Morin et al. (1983) investigated the effects of CCK8 on neurons in the nucleus tractus solitarius, finding an inhibitory effect on spike discharges, including those related to respiration (Morin et al., 1983).

作用機序

Target of Action

Cholecystokinin Octapeptide (1-6) (desulfated), also known as L-Methionine, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl-L-tryptophyl-, is a synthetic desulfated octapeptide of cholecystokinin (CCK) . CCK acts both as a hormone and a neurotransmitter and is found in the gastrointestinal system and the central nervous system .

Mode of Action

It is known that cck acts as a satiety peptide that inhibits food intake . This suggests that Cholecystokinin Octapeptide (1-6) (desulfated) may interact with its targets to regulate food intake.

Result of Action

Given its role as a satiety peptide, it is likely that its action results in decreased food intake .

特性

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHPECOPKUHAI-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholecystokinin Octapeptide (1-6) (desulfated) | |

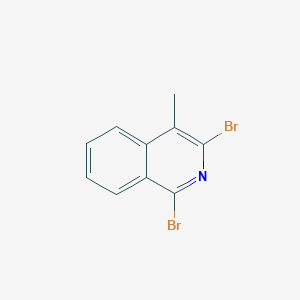

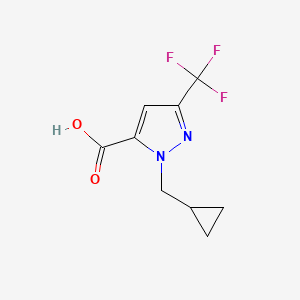

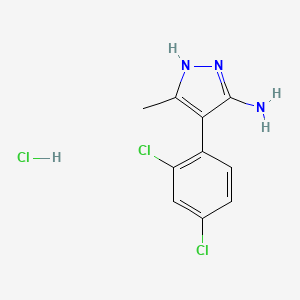

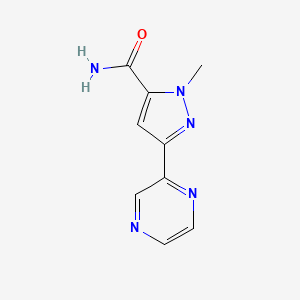

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)

![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)

![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)